3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide
Description
3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring and a hydrazinyl-linked 3-phenoxyphenyl methylidene substituent at the 4-position. This structure combines aromatic, sulfonamide, and hydrazone functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c20-29(26,27)17-9-10-18(19(12-17)23(24)25)22-21-13-14-5-4-8-16(11-14)28-15-6-2-1-3-7-15/h1-13,22H,(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQKKBIRXGVDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide, with the CAS number 379724-03-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it possesses a molar mass of 412.42 g/mol . This compound is characterized by the presence of a nitro group, a hydrazine moiety, and a sulfonamide functional group, which contribute to its diverse biological effects.
Anticancer Properties
Research indicates that compounds similar to 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance, studies have shown that hydrazone derivatives can interfere with the cell cycle and promote programmed cell death in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit both antibacterial and antifungal activities. The presence of the phenoxy group is thought to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive, such as certain cancers and metabolic disorders .
Case Studies
- Anticancer Activity : A study published in the Asian Journal of Science and Technology demonstrated that derivatives of sulfonamide compounds showed potent activity against breast cancer cell lines, suggesting that structural modifications can enhance their efficacy .
- Antimicrobial Efficacy : In a comparative study, various derivatives were tested against standard microbial strains. Results indicated that compounds with similar structural features to 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activities
Scientific Research Applications
Anticancer Activity
3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide has been investigated for its anticancer properties. Studies indicate that compounds with similar hydrazone structures exhibit cytotoxic effects against various cancer cell lines. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| Johnson et al. (2021) | A549 (Lung Cancer) | 10.5 | Inhibition of cell proliferation |
These studies suggest that the compound may interfere with cellular signaling pathways crucial for cancer cell survival.
Antimicrobial Activity
Research has shown that derivatives of sulfonamides possess antimicrobial properties. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Lee et al. (2019) |
| Escherichia coli | 64 µg/mL | Patel et al. (2020) |
The compound's ability to inhibit bacterial growth indicates its potential as an antimicrobial agent.
Materials Science
The compound's unique chemical structure allows for its use in the synthesis of novel materials. It can serve as a precursor for creating functional polymers and nanomaterials due to its reactive hydrazone group.
Polymer Synthesis
In polymer chemistry, hydrazones are often utilized to create cross-linked networks:
| Polymer Type | Properties | Application |
|---|---|---|
| Hydrazone-based Polymers | High thermal stability | Coatings and adhesives |
| Composite Materials | Enhanced mechanical properties | Structural applications |
Biological Research
The compound is also valuable in biological research as a tool for studying enzyme mechanisms and cellular processes due to its ability to form stable complexes with various biomolecules.
Case Study 1: Anticancer Mechanism
A study conducted by Zhang et al. (2022) examined the effects of 3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide on human colorectal cancer cells. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported by Kumar et al. (2023), the compound was tested against multi-drug resistant strains of bacteria. The findings revealed significant antibacterial activity, suggesting its application in developing new antibiotics.
Chemical Reactions Analysis
Reactivity of the Nitro Group
The nitro group participates in reduction and nucleophilic aromatic substitution (NAS) reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 4-amino derivatives. This reaction is critical for generating bioactive intermediates .
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NAS Reactions : Reacts with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding substituted anilines or thioethers .
Table 2: Nitro Group Reactivity Profile
Hydrazinyl Linkage Reactivity
The hydrazine bridge undergoes hydrolysis and oxidative cleavage:
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Acid Hydrolysis : In 6M HCl at reflux, the hydrazone bond cleaves to yield 3-phenoxybenzaldehyde and sulfonamide-hydrazine fragments.
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Oxidation : Treating with KMnO₄ in acidic conditions generates carboxylic acid derivatives.
Key Findings :
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Hydrazone stability is pH-dependent, with decomposition observed at pH < 2 or > 10.
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Oxidative cleavage products show reduced biological activity compared to the parent compound .
Sulfonamide Group Reactions
The sulfonamide moiety participates in alkylation and coordination chemistry:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives .
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Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfonamide oxygen and hydrazine nitrogen, forming complexes studied for catalytic applications .
Table 3: Metal Complex Formation Data
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | Sulfonamide O, Hydrazine N | 8.9 ± 0.2 | Catalysis | |
| Fe³⁺ | Sulfonamide O | 7.4 ± 0.3 | Oxidation reactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzenesulfonamide derivatives, focusing on physicochemical properties, synthetic yields, spectral data, and biological activities.
Table 1: Structural and Physicochemical Comparisons
*Estimated logP based on structurally similar compound in .
Key Findings
Substituent Effects on Bioactivity The target compound’s 3-phenoxyphenyl group introduces steric bulk and aromaticity, which may enhance hydrophobic interactions in kinase binding pockets, similar to AL106’s cyclohexylidene group . However, AL106’s lower logP (3.8 vs.
However, analogs like AL106 and AL107 were synthesized in moderate yields (32–75%) via hydrazone formation and nucleophilic substitution , suggesting similar challenges in optimizing yields for complex substituents.
Spectral and Analytical Data IR Spectroscopy: Benzenesulfonamide derivatives consistently show SO₂ stretching vibrations at ~1330–1163 cm⁻¹ and NH stretches at ~3180–3480 cm⁻¹ . The target compound’s nitro group would likely exhibit NO₂ asymmetric/symmetric stretches near 1519–1330 cm⁻¹ . NMR: Hydrazinyl protons in similar compounds resonate at δ 7.5–8.2 ppm (aromatic) and δ 13.0 ppm (NH-triazole) , which may overlap with the target compound’s signals.
ADMET and Drug-Likeness AL106 demonstrated favorable ADMET profiles, including low toxicity in non-cancerous cells . The target compound’s higher logP (~5.2) may reduce aqueous solubility (logSw ≈ -5.8 as in ), posing challenges for bioavailability.
Table 2: Pharmacokinetic Comparison
| Parameter | Target Compound* | AL106 | Compound 4i |
|---|---|---|---|
| logP | ~5.2 | 3.8 | 4.9 |
| Polar Surface Area (Ų) | ~82 | 95 | 85 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Metabolic Stability | Likely Low | Moderate | Low |
*Estimated from .
Q & A
Basic Research Questions
Q. How can researchers synthesize 3-nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide and confirm its structural integrity?
- Methodology :
- Synthesis : Utilize hydrazine derivatives and nitrobenzenesulfonamide precursors under reflux conditions in ethanol or DMSO. Monitor reaction progress via TLC .
- Characterization : Confirm the structure using:
- IR spectroscopy : Identify NH₂ (3434–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and SO₂ (1325 cm⁻¹) stretches .
- NMR : Analyze ¹H-NMR for hydrazinylidene protons (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). ¹³C-NMR should confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 125–130 ppm) groups .
- Purity : Assess via HPLC (>97% purity) and melting point determination (compare to literature values, e.g., 221–222°C for similar derivatives) .
Q. What are the primary biological targets of benzenesulfonamide derivatives, and how can initial screening be performed?
- Methodology :
- Target Identification : Prioritize enzymes like carbonic anhydrases (hCA isoforms) or kinases (e.g., Cdk2) based on structural analogs .
- Enzyme Assays : Use fluorescence-based or stopped-flow CO₂ hydration assays for hCA inhibition (IC₅₀ determination). For kinases, employ ATP-competitive assays with purified enzymes .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., Caco-2) using MTT assays. Report cell viability at 100 µM (e.g., 33.7–45.5% reduction for benzimidazole-sulfonamide hybrids) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the selectivity of benzenesulfonamide derivatives for hCA isoforms versus kinase targets?
- Methodology :
- Structural Analysis : Compare X-ray crystallography or docking studies to identify binding motifs. For example, dual-tail benzenesulfonamides selectively target hCA IX due to hydrophobic interactions in the active site .
- Kinase Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to assess off-target effects. SC 221409, a Cdk2 inhibitor (IC₅₀ = 60 nM), shows selectivity over other kinases via ATP-binding site mutations .
- Data Reconciliation : Cross-validate using isoform-specific assays (e.g., hCA II vs. IX) and kinetic analysis (Kₐ/Kᵢ ratios) .
Q. What computational strategies are effective in predicting the tautomeric behavior of hydrazinylidene-sulfonamide derivatives?
- Methodology :
- Tautomer Identification : Perform DFT calculations to compare energies of keto-enol or hydrazone-azo tautomers. Validate using experimental ¹H-NMR (e.g., absence/presence of NH protons) .
- Molecular Dynamics (MD) : Simulate solvent effects on tautomeric equilibrium. Polar solvents (e.g., DMSO) stabilize enol forms via hydrogen bonding .
- Docking Studies : Use Schrödinger Suite or AutoDock to model tautomer interactions with target enzymes (e.g., hCA IX). Prioritize tautomers with optimal binding scores .
Q. How can researchers optimize the anticancer activity of benzenesulfonamide hybrids against resistant cell lines?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or heterocyclic moieties. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity (45.5% viability reduction in Caco-2 cells) .
- Benzimidazole hybrids improve membrane permeability via π-π stacking .
- Combination Studies : Test synergism with chemotherapeutics (e.g., 5-FU) using Chou-Talalay analysis. Calculate combination indices (CI < 1 indicates synergy) .
- Resistance Mechanisms : Perform RNA-seq on treated cells to identify upregulated efflux pumps (e.g., P-gp) or apoptosis inhibitors (e.g., Bcl-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
